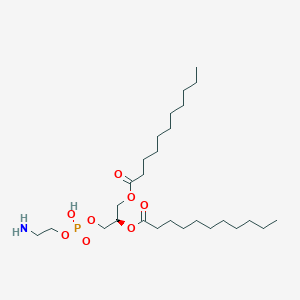
1,2-Diundecanoylphosphatidylethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diundecanoylphosphatidylethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C27H54NO8P and its molecular weight is 551.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Liposome Formation
DUPE is often utilized in the formation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The amphiphilic nature of DUPE allows it to form lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have shown that liposomes composed of DUPE exhibit enhanced stability and controlled release profiles compared to traditional phospholipids like phosphatidylcholine .
Case Study: Anticancer Drug Delivery
Research has demonstrated the efficacy of DUPE-based liposomes in delivering anticancer agents. For instance, a study published in Molecular Pharmaceutics highlighted the use of DUPE liposomes to improve the bioavailability and therapeutic index of doxorubicin, a commonly used chemotherapeutic agent. The results indicated a significant reduction in systemic toxicity while maintaining therapeutic efficacy against cancer cells .
Membrane Biology
Model Membranes
DUPE serves as an excellent model for studying membrane dynamics due to its unique fatty acid composition. Its use in creating artificial membranes allows researchers to investigate membrane fluidity, permeability, and protein interactions under controlled conditions. This is particularly relevant in studies examining the behavior of membrane proteins and their role in cellular signaling .
Case Study: Membrane Protein Interaction Studies
In a study published in Biophysical Journal, researchers employed DUPE-based membranes to analyze the interaction between G-protein coupled receptors (GPCRs) and their ligands. The findings revealed that the presence of DUPE significantly altered the conformation of GPCRs, enhancing ligand binding affinity and providing insights into receptor activation mechanisms .
Nanotechnology Applications
Nanoparticle Stabilization
DUPE has been investigated for its potential to stabilize nanoparticles used in various applications, including imaging and diagnostics. Its ability to form stable emulsions makes it suitable for coating nanoparticles, thereby enhancing their biocompatibility and reducing aggregation.
Case Study: Imaging Agents
A study published in ACS Nano explored the use of DUPE-coated gold nanoparticles as imaging agents for cancer detection. The results indicated that DUPE not only improved the stability of the nanoparticles but also enhanced their targeting capabilities towards cancer cells, demonstrating significant potential for early diagnosis.
属性
CAS 编号 |
117610-63-6 |
|---|---|
分子式 |
C27H54NO8P |
分子量 |
551.7 g/mol |
IUPAC 名称 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |
InChI |
InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |
InChI 键 |
ZWPYUJDPKPNXJG-RUZDIDTESA-N |
SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
Key on ui other cas no. |
117610-63-6 |
同义词 |
1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















